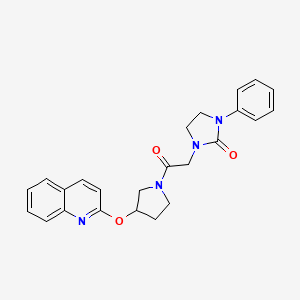![molecular formula C16H10N2O3 B2697122 3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-00-0](/img/structure/B2697122.png)
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is known for its unique structure and diverse properties that make it a promising candidate for research in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) Host Material
BFP serves as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs). Researchers have synthesized BFP cores to develop high triplet energy hosts. These hosts are designed with both tetraphenylsilyl blocking groups and hole-transport-type carbazole groups. When mixed with a hole-transport-type host (such as 3,3’-di(9H-carbazol-9-yl)-1,1’-biphenyl), BFP enhances the performance of blue PhOLEDs, achieving high external quantum efficiency (over 20% at 1000 cd/m²) and low efficiency roll-off .
PARP-1 Inhibitors
BFP derivatives have been explored for their potential as poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors. By modifying the structure, researchers aim to enhance the inhibition of PARP enzyme activity. These compounds may play a role in cancer therapy and other diseases where PARP-1 is implicated .
Magnetic Nanoparticles
In a different context, BFP derivatives have been used in the synthesis of magnetic nanoparticles. For instance, Fe₃O₄@gly nanoparticles were prepared by coordinating cobalt on the surface of magnetite nanoparticles using glycine and furfural. The resulting nanoparticles exhibit interesting properties for applications in materials science and biomedicine .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like poly adp ribose polymerase-1 (parp-1) which plays a crucial role in processes such as dna damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
It can be inferred from related studies that similar compounds could inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .
Biochemical Pathways
Similar compounds have been known to affect the dna repair pathway by inhibiting the activity of parp-1 . This inhibition could lead to the accumulation of DNA damage, leading to cell apoptosis.
Result of Action
Similar compounds have been known to promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Propriétés
IUPAC Name |
3-phenyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-15-14-13(11-8-4-5-9-12(11)21-14)17-16(20)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYYIDYWJLEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

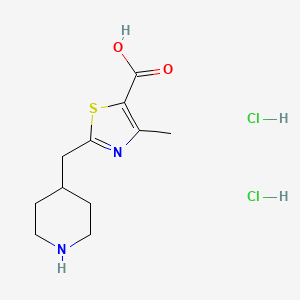
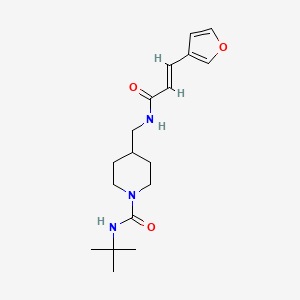
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2697041.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2697044.png)
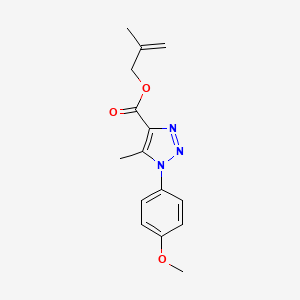
![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2697046.png)
![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2697047.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)
![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)
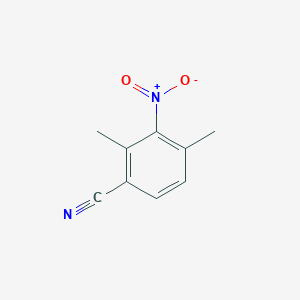
![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)
